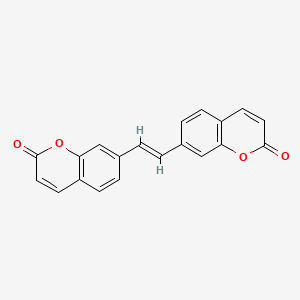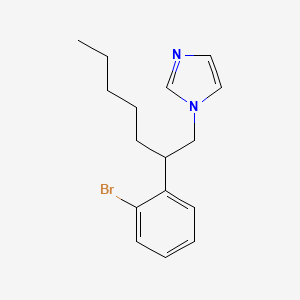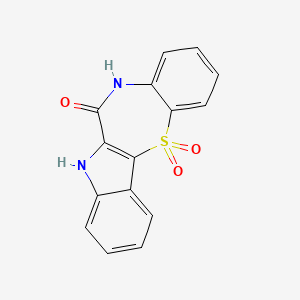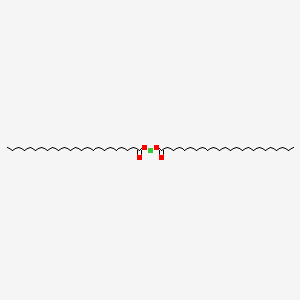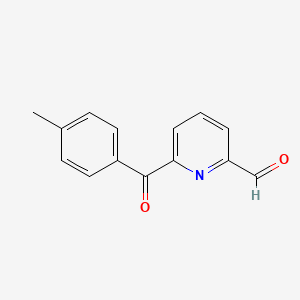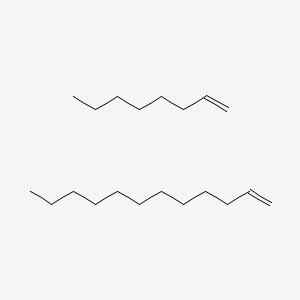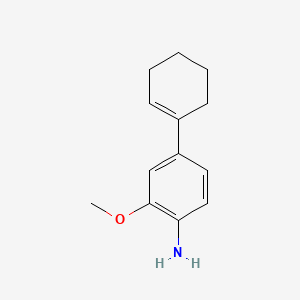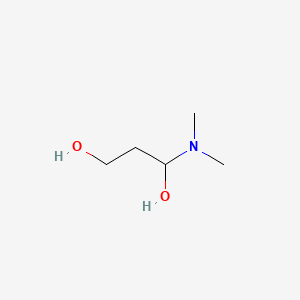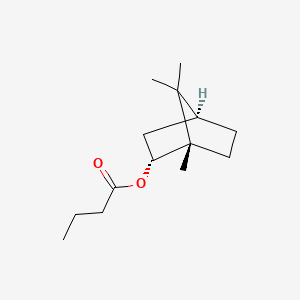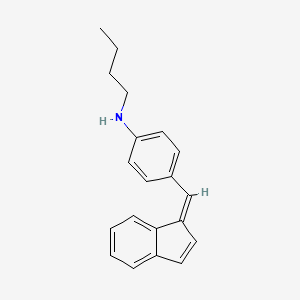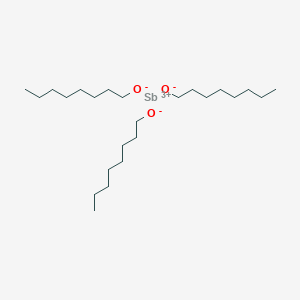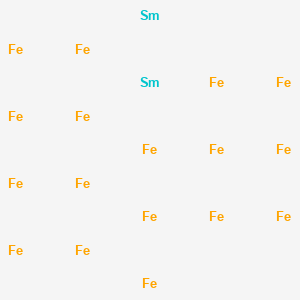
Einecs 235-350-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, compound with samarium (17:2), also known as samarium-iron intermetallic compound, is a rare earth compound with the chemical formula Sm₂Fe₁₇. This compound is known for its significant magnetic properties, making it a crucial material in the development of permanent magnets. The compound exhibits a high Curie temperature and considerable magnetic anisotropy, which are essential characteristics for high-performance magnetic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of samarium-iron intermetallic compounds typically involves the reduction-diffusion method, powder metallurgy, hydrogenation disproportionation, and rapid quenching methods . The reduction-diffusion method involves the reduction of samarium oxide (Sm₂O₃) with calcium hydride (CaH₂) in the presence of iron powder at elevated temperatures. The powder metallurgy method includes the mixing of samarium and iron powders, followed by compaction and sintering under an inert atmosphere .
Industrial Production Methods: Industrial production of samarium-iron compounds involves vacuum induction melting of high-purity samarium and iron elements. The molten mixture is then cast into ingots and subjected to long-term annealing at high temperatures to achieve homogenization . The ingots are subsequently milled into fine powders, which are then nitrided to form the desired samarium-iron nitride compounds .
Análisis De Reacciones Químicas
Types of Reactions: Samarium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium reacts with oxygen to form samarium(III) oxide (Sm₂O₃), and with halogens to form samarium halides such as samarium(III) chloride (SmCl₃) .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (fluorine, chlorine, bromine, iodine), and acids. The reactions typically occur under controlled conditions, such as in an inert atmosphere or at elevated temperatures .
Major Products Formed: The major products formed from these reactions include samarium(III) oxide, samarium halides, and samarium hydroxides. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .
Aplicaciones Científicas De Investigación
Samarium-iron compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, these compounds are essential in the production of high-performance permanent magnets used in electric motors, wind turbines, and other advanced technologies .
Mecanismo De Acción
The mechanism of action of samarium-iron compounds is primarily based on their magnetic properties. The interaction between samarium and iron atoms results in a strong magnetic field, which is crucial for their function as permanent magnets. The molecular targets and pathways involved include the alignment of magnetic domains and the stabilization of magnetic moments within the material .
Comparación Con Compuestos Similares
Samarium-iron compounds are often compared with other rare earth magnetic materials such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅) compounds. While neodymium-iron-boron compounds exhibit higher magnetic energy products, samarium-iron compounds have a higher Curie temperature and better thermal stability . Samarium-cobalt compounds, on the other hand, offer excellent corrosion resistance and are used in high-temperature applications .
List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅)
- Praseodymium-iron-boron (Pr₂Fe₁₄B)
- Dysprosium-iron-boron (Dy₂Fe₁₄B)
These comparisons highlight the unique properties of samarium-iron compounds, making them suitable for specific applications where high thermal stability and magnetic anisotropy are required .
Propiedades
Número CAS |
12183-15-2 |
|---|---|
Fórmula molecular |
Fe17Sm2 |
Peso molecular |
1250.1 g/mol |
Nombre IUPAC |
iron;samarium |
InChI |
InChI=1S/17Fe.2Sm |
Clave InChI |
VDOQVIASYDAOAG-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Sm].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



